

Spectroscopic Profile of 4-Bromomethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromomethylbiphenyl**

Cat. No.: **B128765**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromomethylbiphenyl** (CAS No. 2567-29-5), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

4-Bromomethylbiphenyl is a biphenyl derivative containing a bromomethyl group, making it a valuable reagent for the introduction of the 4-phenylbenzyl moiety in various chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, quality control, and for monitoring its reactions in synthetic processes. This guide presents a consolidated resource of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Bromomethylbiphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **4-Bromomethylbiphenyl** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **4-Bromomethylbiphenyl**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.58 - 7.54	m	Aromatic Protons
7.46 - 7.43	m	Aromatic Protons
7.35	m	Aromatic Protons
4.53	s	$-\text{CH}_2\text{Br}$

Solvent: CDCl_3 , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Bromomethylbiphenyl**

Chemical Shift (δ) ppm	Assignment
141.0	Aromatic C (quaternary)
140.2	Aromatic C (quaternary)
137.2	Aromatic C (quaternary)
129.6	Aromatic CH
128.8	Aromatic CH
127.5	Aromatic CH
127.2	Aromatic CH
33.5	$-\text{CH}_2\text{Br}$

Solvent: CDCl_3 . Data referenced from J. Org. Chem. 1976, 41, 760-766.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **4-Bromomethylbiphenyl** are detailed below.

Table 3: FT-IR Spectroscopic Data for **4-Bromomethylbiphenyl**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3030	Aromatic C-H Stretch	Medium
~1600, ~1485	Aromatic C=C Stretch	Medium
~1210	C-Br Stretch	Strong
~840	p-Substituted Benzene C-H Bend	Strong

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for **4-Bromomethylbiphenyl** are listed below.

Table 4: Mass Spectrometry Data for **4-Bromomethylbiphenyl**

m/z	Relative Abundance (%)	Assignment
248	5.4	[M+2] ⁺ (with ⁸¹ Br)
246	5.6	[M] ⁺ (with ⁷⁹ Br)
167	100.0	[M-Br] ⁺ (Base Peak)
165	17.9	[M-Br-H ₂] ⁺
152	6.3	[C ₁₂ H ₈] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of **4-Bromomethylbiphenyl** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters for a one-dimensional proton experiment are used.

^{13}C NMR Acquisition: The spectrum is acquired using a standard one-dimensional carbon experiment with proton decoupling. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of **4-Bromomethylbiphenyl** is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm^{-1} .

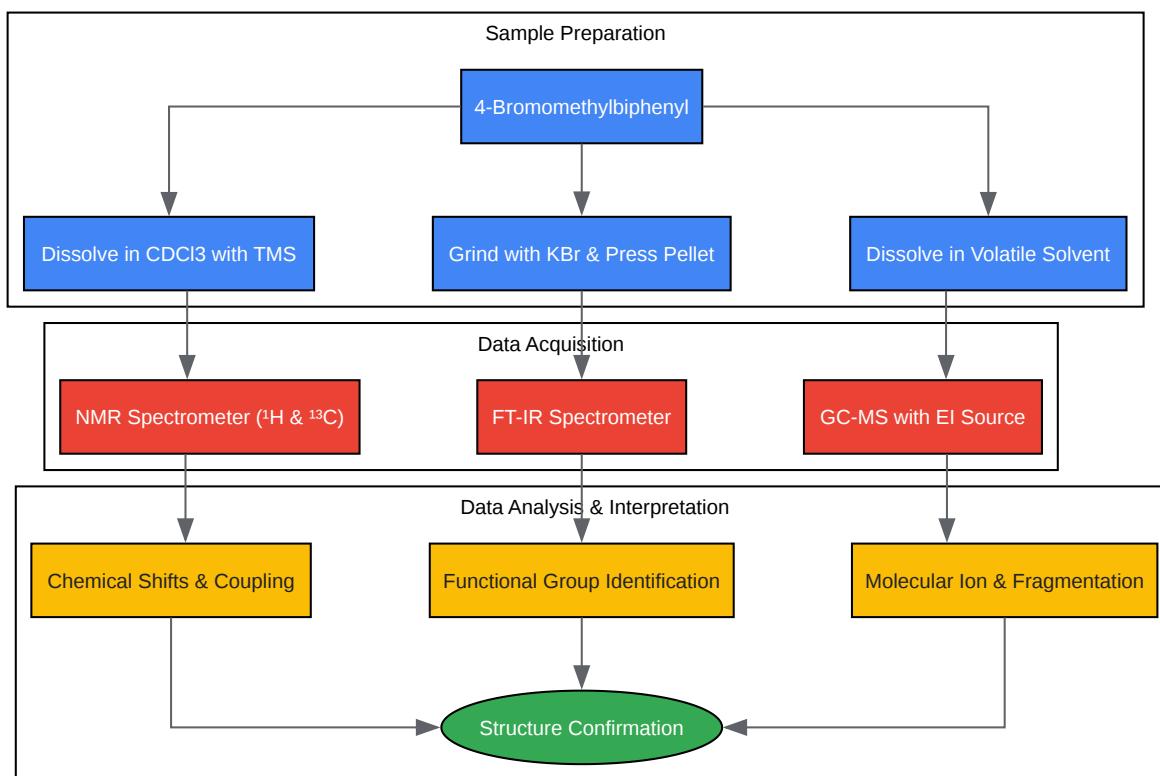
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **4-Bromomethylbiphenyl** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector Temperature: 250 °C.
- Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 15 °C/min to 280 °C, and held for 5 minutes.
- Carrier Gas: Helium.


MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[6\]](#)
- Source Temperature: 230 °C.
- Mass Range: m/z 50-300.

Workflow and Data Analysis

The general workflow for obtaining and analyzing the spectroscopic data of **4-Bromomethylbiphenyl** is illustrated in the following diagram.

Spectroscopic Analysis Workflow for 4-Bromomethylbiphenyl

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow.

This comprehensive guide serves as a valuable resource for the characterization and utilization of **4-Bromomethylbiphenyl** in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. azom.com [azom.com]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromomethylbiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128765#spectroscopic-data-of-4-bromomethylbiphenyl-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com